molecular formula C19H13N7OS2 B4912752 N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide

N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide

Cat. No.: B4912752
M. Wt: 419.5 g/mol
InChI Key: CJBDVRKOIJEBEW-UHFFFAOYSA-N
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Description

N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide is a complex organic compound that belongs to the class of thiadiazole and triazinoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide typically involves multi-step reactions starting from readily available precursors. The general synthetic route may include:

    Formation of the Thiadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with thiocarbonyl compounds under acidic or basic conditions.

    Formation of the Triazinoindole Moiety: This involves the cyclization of indole derivatives with appropriate reagents to form the triazinoindole structure.

    Coupling Reaction: The final step involves coupling the thiadiazole and triazinoindole moieties through a sulfanyl linkage using suitable coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Use of Catalysts: Catalysts like palladium or copper may be used to facilitate coupling reactions.

    Optimization of Solvents: Solvents like DMF, DMSO, or acetonitrile are commonly used to dissolve reactants and control reaction rates.

    Purification Techniques: Techniques like recrystallization, column chromatography, and HPLC are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide involves interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity.

    Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide: Known for its unique combination of thiadiazole and triazinoindole moieties.

    Other Thiadiazole Derivatives: Compounds like 2-amino-5-phenyl-1,3,4-thiadiazole with similar biological activities.

    Other Triazinoindole Derivatives: Compounds like 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide with similar structural features.

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N7OS2/c27-14(21-19-26-24-17(29-19)11-6-2-1-3-7-11)10-28-18-22-16-15(23-25-18)12-8-4-5-9-13(12)20-16/h1-9H,10H2,(H,20,22,25)(H,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBDVRKOIJEBEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)CSC3=NC4=C(C5=CC=CC=C5N4)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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